3-chloro-N-(2,4-dimethylphenyl)propanamide
Description
Research Significance within Propanamide Derivatives
Propanamide derivatives are a well-established class of compounds with significant applications, most notably as herbicides. The N-aryl propanamides, in particular, have been a cornerstone of weed control in agriculture for decades. The mode of action for many of these compounds involves the inhibition of photosynthesis in target weeds. researchgate.net The presence of the N-(2,4-dimethylphenyl) group in the target compound aligns it with this class of potentially herbicidally active molecules.
Furthermore, research has explored the fungicidal and other biological activities of various propanamide derivatives. For instance, certain N-aryl propanamides have been investigated for their potential as leishmanicidal agents. The structural motifs present in 3-chloro-N-(2,4-dimethylphenyl)propanamide, namely the chloro and dimethylphenyl substitutions, are common features in molecules designed to exhibit specific biological activities, suggesting that this compound could be a candidate for screening in various biological assays.
Historical Context of Related Chemical Architectures
The historical development of propanamide derivatives is largely rooted in the discovery and commercialization of the herbicide propanil (B472794) in 1957. researchgate.netnih.gov Propanil, or N-(3,4-dichlorophenyl)propanamide, proved to be a highly effective post-emergence herbicide for the control of grasses and broad-leaf weeds in rice fields. researchgate.netnih.gov Its success spurred extensive research into related N-aryl propanamides and chloroacetanilide herbicides, leading to the development of a wide range of commercial products.
The synthesis of propanil typically involves the acylation of a substituted aniline (B41778) with propanoyl chloride. nih.gov This synthetic route is adaptable for the creation of a diverse library of analogues, including this compound. The historical success of propanil and its analogues provides a strong rationale for the continued investigation of novel propanamide structures.
Table 1: Timeline of Key Developments in Propanamide and Chloroacetanilide Herbicide Research
| Year | Development | Significance |
| 1957 | Discovery of Propanil | Marked the beginning of the era of propanamide herbicides. researchgate.netnih.gov |
| 1960s | Commercialization of Propanil | Became a widely used herbicide in rice cultivation. nih.gov |
| 1970s-Present | Development of various chloroacetanilide herbicides | Expansion of the chemical space for herbicides with similar modes of action. |
| Ongoing | Research into new propanamide derivatives | Exploration of broader biological activities beyond herbicidal effects. |
Current Research Landscape and Gaps for this compound
The current research landscape for propanamide derivatives is multifaceted, with ongoing efforts to discover new applications and to understand the structure-activity relationships that govern their biological effects. While extensive research exists for commercially significant compounds like propanil, specific data on this compound is conspicuously absent from peer-reviewed scientific literature.
A search for the CAS number of this compound, 39494-04-7, primarily yields listings from chemical suppliers. cato-chem.comsigmaaldrich.comsigmaaldrich.com This indicates that the compound is available for research purposes but has not been the subject of dedicated published studies.
The primary research gap, therefore, is the near-complete lack of data on the biological activity of this compound. Key unanswered questions include:
Does it possess herbicidal activity, and if so, what is its spectrum of efficacy and mode of action?
Does it exhibit any fungicidal, insecticidal, or other pesticidal properties?
Could it have applications in medicinal chemistry, for example, as an antimicrobial or anticancer agent?
What are its toxicological and environmental fate profiles?
Table 2: Comparison of this compound with a Related Commercial Herbicide
| Feature | This compound | Propanil |
| Chemical Formula | C11H14ClNO | C9H9Cl2NO |
| Molecular Weight | 211.69 g/mol | 218.08 g/mol |
| Aryl Substitution | 2,4-dimethylphenyl | 3,4-dichlorophenyl |
| Acyl Chain | 3-chloropropanamide | Propanamide |
| Known Activity | Not documented | Herbicidal (Photosystem II inhibitor) researchgate.net |
The structural similarities and differences highlighted in the table above suggest that while this compound shares the core propanamide structure with propanil, the different substitutions on both the aromatic ring and the acyl chain could lead to distinct biological activities. The presence of the chlorine atom on the propanamide chain is a notable difference that could significantly influence its reactivity and interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELVOCFFFLHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399298 | |
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-04-7 | |
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro N 2,4 Dimethylphenyl Propanamide
Classical Synthetic Routes and Modifications
The most conventional and widely employed method for synthesizing 3-chloro-N-(2,4-dimethylphenyl)propanamide is through the acylation of an amine. This approach involves the formation of an amide bond between 2,4-dimethylaniline (B123086) and an activated derivative of 3-chloropropanoic acid.
The cornerstone of classical amide synthesis is the acylation reaction, typically involving the reaction of an amine with an acyl chloride. In the context of this compound synthesis, this involves the reaction between 2,4-dimethylaniline and 3-chloropropionyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikidot.comwikipedia.org
The primary precursor, 3-chloropropionyl chloride, is itself synthesized from more readily available starting materials. A common industrial method involves the reaction of acrylic acid with thionyl chloride. guidechem.compatsnap.comgoogle.com This process can be performed as a one-step synthesis where acrylic acid is first converted to acryloyl chloride, which then undergoes a hydrochlorination reaction with the HCl generated in situ. google.com The presence of a basic organic compound, such as N,N-dimethylformamide, can facilitate this one-pot reaction, leading to high yields of 3-chloropropionyl chloride. google.com Alternative chlorinating agents for the synthesis from 3-chloropropionic acid include phosgene, phosphorus trichloride, and phosphorus oxychloride. guidechem.comchemdad.com
Once 3-chloropropionyl chloride is obtained, it is reacted with 2,4-dimethylaniline. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond, with the concurrent release of a proton from the nitrogen.
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several factors, including solvent, temperature, stoichiometry, and the choice of base, play a significant role.
The Schotten-Baumann reaction is often performed in a two-phase system, comprising an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.org The reactants and the product remain in the organic phase, while the inorganic base (e.g., sodium hydroxide (B78521) or sodium carbonate) in the aqueous phase neutralizes the generated HCl. wikipedia.orgcam.ac.uk However, solvent-free conditions have also been shown to be effective for N-acylation reactions, which can be a greener alternative. orientjchem.orgresearchgate.net
The stoichiometry of the reactants is another key parameter. A slight excess of the acylating agent is sometimes used to ensure the complete conversion of the amine. The choice and amount of base are also important; a sufficient amount of base is needed to neutralize the HCl byproduct and drive the reaction to completion.
The following table summarizes typical parameters that can be optimized for the synthesis of N-aryl amides.
| Parameter | Conditions/Variations | Impact on Reaction | Reference |
|---|---|---|---|
| Solvent | Dichloromethane, Diethyl Ether, Tetrahydrofuran, Water, Solvent-free | Influences reactant solubility, reaction rate, and ease of workup. Water can be used in two-phase systems. Solvent-free conditions can increase efficiency. | wikidot.comcam.ac.ukorientjchem.org |
| Temperature | Room Temperature to Reflux | Affects reaction rate. Higher temperatures can lead to side products. | iitk.ac.inresearchgate.net |
| Base | Sodium Hydroxide, Sodium Carbonate, Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. The choice of base can affect reaction rate and selectivity. | wikidot.com |
| Stoichiometry | Equimolar or slight excess of acylating agent | Can be adjusted to maximize the conversion of the limiting reagent. | orientjchem.org |
Advanced Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient methods for amide bond formation. These advanced approaches often rely on catalysis and adhere to the principles of green chemistry.
Catalytic methods for amide synthesis offer a more atom-economical alternative to classical methods that require stoichiometric activating agents. catalyticamidation.info These catalytic reactions can often proceed under milder conditions and generate less waste.
One prominent catalytic approach involves the use of boric acid and its derivatives, such as arylboronic acids. jimcontent.comorgsyn.org These catalysts can facilitate the direct condensation of carboxylic acids and amines, with the only byproduct being water. jimcontent.com The mechanism is believed to involve the activation of the carboxylic acid by the boron-containing catalyst. catalyticamidation.info For the synthesis of this compound, this would involve the direct reaction of 3-chloropropanoic acid with 2,4-dimethylaniline in the presence of a catalytic amount of a boronic acid.
Transition metal catalysis has also emerged as a powerful tool for amide synthesis. Catalysts based on palladium, nickel, and iron have been developed for the direct amidation of esters and carboxylic acids. mdpi.com For instance, nickel-catalyzed systems have been shown to be effective for the amidation of methyl esters with a broad range of amines, including anilines. mdpi.com
The following table provides an overview of some catalytic systems applicable to amide synthesis.
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Boric Acid / Boronic Acids | Carboxylic Acid + Amine | Direct condensation, water as the only byproduct, mild conditions. | jimcontent.comorgsyn.org |
| Palladium-based catalysts | Aryl Esters + Anilines | Cross-coupling reaction for amide formation. | mdpi.com |
| Nickel/NHC catalysts | Methyl Esters + Amines | Broad functional group tolerance, can be performed without an external base. | mdpi.com |
| Iron(III) chloride | Esters + Amines | Low-cost and readily available catalyst, solvent-free conditions. | mdpi.com |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several of these principles can be applied to the synthesis of this compound.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. nih.gov Enzymes such as lipases have been shown to be effective for amide bond formation under mild, aqueous conditions. nih.govresearchgate.net This enzymatic approach offers high selectivity and reduces the need for harsh reagents and organic solvents. The reaction can be performed starting from carboxylic acids or their esters. acs.org
Solvent selection is another key aspect of green chemistry. The use of water as a solvent, where possible, is highly desirable. researchgate.net N-acylation reactions have been successfully carried out in water, sometimes accelerated by microwave irradiation. nih.gov Furthermore, solvent-free reaction conditions represent an even greener approach, minimizing waste and simplifying product purification. researchgate.netscispace.com These methods often involve the direct mixing and heating of the reactants, sometimes with a solid-state catalyst. researchgate.net
The use of catalytic methods, as described in the previous section, also aligns with green chemistry principles by reducing waste compared to stoichiometric reagents. whiterose.ac.uk
Chemo- and Regioselectivity in Propanamide Derivatization
The molecule this compound possesses multiple reactive sites, making the chemo- and regioselectivity of subsequent derivatization reactions an important consideration. The primary reactive sites are the chloro-substituted alkyl chain, the amide functional group, and the substituted aromatic ring.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, a nucleophilic reagent would be expected to preferentially attack the electrophilic carbon atom bonded to the chlorine atom in an SN2 reaction, leading to substitution of the chlorine. The amide carbonyl carbon is less electrophilic and generally less susceptible to nucleophilic attack under standard conditions.
Regioselectivity is the preference for bond formation at one position over all other possible positions. For electrophilic aromatic substitution reactions on the 2,4-dimethylphenyl ring, the directing effects of the existing substituents must be considered. The amide group (-NHCOR) is an ortho-, para-directing group and an activator, while the two methyl groups are also ortho-, para-directing activators.
The directing effects of these groups on the aromatic ring are summarized below:
Amide group (-NHCOCH2CH2Cl): This is an activating, ortho-, para-directing group. It will direct incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).
Methyl groups (-CH3): These are also activating, ortho-, para-directing groups. youtube.com The methyl group at position 2 directs to positions 3 and 6. The methyl group at position 4 directs to positions 3 and 5.
Considering the combined effects, the most activated and sterically accessible positions for an incoming electrophile would be positions 3 and 5. The regioselectivity will ultimately depend on the specific electrophile and reaction conditions used. youtube.comlibretexts.org Computational methods and careful analysis of resonance structures can help predict the most likely site of substitution. libretexts.orgrsc.org
Structure Activity Relationship Sar Investigations of 3 Chloro N 2,4 Dimethylphenyl Propanamide Analogs
Design Principles for Structural Modification
The systematic modification of a lead compound is a cornerstone of medicinal and agrochemical research. For 3-chloro-N-(2,4-dimethylphenyl)propanamide, the molecule can be dissected into three key regions for structural modification: the chloropropyl moiety, the dimethylphenyl ring, and the amide bond.
The chloropropyl group is a critical feature of many biologically active compounds, often acting as an electrophilic warhead that can form a covalent bond with a biological target, such as the active site cysteine of an enzyme. nih.gov Modifications to this part of the molecule can significantly impact its reactivity and, consequently, its biological activity.
Key modifications could include:
Varying the position of the chlorine atom: Moving the chlorine from the 3-position to the 2-position could alter the reactivity and steric hindrance around the electrophilic center.
Replacing the chlorine atom with other halogens: Substituting chlorine with bromine or iodine would increase the leaving group ability and potentially enhance reactivity. Conversely, replacement with fluorine might decrease reactivity but could improve metabolic stability.
Altering the length of the alkyl chain: Shortening the chain to a chloroethyl or lengthening it to a chlorobutyl group would change the spatial relationship between the reactive center and the rest of the molecule, which could affect how it fits into a binding pocket.
Introducing branching on the alkyl chain: Adding methyl or other small alkyl groups to the propanamide backbone could introduce steric hindrance, which might enhance selectivity for a particular target enzyme.
| Modification | Rationale | Predicted Impact on Activity |
| 2-chloro substitution | Altered reactivity and sterics | Potentially decreased or altered activity spectrum |
| Bromo or Iodo substitution | Increased reactivity | Potentially increased potency, but also potential for higher off-target effects |
| Fluoro substitution | Decreased reactivity, increased metabolic stability | Potentially decreased potency but improved pharmacokinetic profile |
| Chain length variation | Modified spatial orientation | Activity highly dependent on the target's binding site topology |
| Alkyl branching | Increased steric bulk | Potentially increased selectivity |
Potential modifications include:
Replacing methyl groups with other alkyl groups: Introducing larger alkyl groups like ethyl or isopropyl could enhance hydrophobic interactions, but might also introduce steric clashes.
Introducing electron-withdrawing or electron-donating groups: Adding substituents like halogens, nitro groups (electron-withdrawing), or methoxy (B1213986) groups (electron-donating) would modulate the electronic environment of the phenyl ring, which could affect binding affinity and metabolic stability.
| Substituent Modification | Rationale | Predicted Impact on Activity |
| Altered methyl positions (e.g., 2,6- or 3,5-) | Change in molecular shape and steric profile | Activity dependent on the specific topology of the binding site |
| Larger alkyl groups (e.g., ethyl, isopropyl) | Increased lipophilicity and hydrophobic interactions | Potentially increased potency, but risk of steric hindrance |
| Electron-withdrawing groups (e.g., Cl, CF3) | Altered electronic properties, potential for new interactions | May increase binding affinity through specific interactions like halogen bonding |
| Electron-donating groups (e.g., OCH3) | Altered electronic properties and hydrogen bonding potential | May increase or decrease activity depending on the electronic requirements of the binding site |
This table illustrates potential substituent effects based on common SAR trends observed in related N-aryl amide series, as direct experimental data for this compound analogs is limited.
The amide bond is a key structural feature, providing rigidity and specific hydrogen bonding capabilities. However, it can also be susceptible to metabolic degradation by amidases. Replacing the amide bond with bioisosteres can improve metabolic stability and modulate the compound's physicochemical properties. nih.gov
Common amide bond isosteres include:
Thioamides: Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capacity.
Triazoles: These five-membered heterocyclic rings can mimic the steric and electronic properties of the amide bond while being more metabolically stable. nih.gov
Oxadiazoles (B1248032): Similar to triazoles, oxadiazoles are stable heterocyclic rings that can act as amide isosteres. nih.gov
Ketones: A simple ketone linker can sometimes replace the amide group, removing the hydrogen bond donor capability but retaining a hydrogen bond acceptor.
Ureas and Sulfonamides: These groups can also serve as amide replacements, offering different hydrogen bonding patterns and geometries. mdpi.com
Conformational restriction of the molecule, for instance by incorporating the amide bond into a ring system, can also be a powerful strategy to lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.
Correlating Structural Features with Molecular Interactions
To move beyond qualitative SAR and establish a more quantitative understanding of how structural changes affect activity, computational methods are often employed.
QSAR studies aim to build mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
A typical QSAR study would involve:
Data Set: A series of analogs with their measured biological activities (e.g., IC50 values for enzyme inhibition or herbicidal/fungicidal efficacy).
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, such as:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Topological descriptors: Connectivity indices.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for this series might look like:
log(1/IC50) = aLogP - bV + c*σ + d
Where LogP represents hydrophobicity, V is a steric parameter, σ is an electronic parameter, and a, b, c, d are coefficients determined by the regression analysis. Such a model could indicate that activity increases with hydrophobicity and electron-withdrawing character, while being negatively impacted by steric bulk.
In modern drug and agrochemical design, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the "quality" of a compound. wikipedia.org
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy, non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target. It helps in identifying smaller, more efficient lead compounds. wikipedia.org
Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (LogP). It is calculated as the pIC50 (or pEC50) minus the LogP. A higher LLE is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.
| Compound Analog | pIC50 | Heavy Atoms | LogP | LE | LLE |
| Parent Compound | 6.0 | 15 | 3.5 | 0.40 | 2.5 |
| Analog A (more potent, larger) | 7.0 | 20 | 4.0 | 0.35 | 3.0 |
| Analog B (less potent, smaller) | 5.5 | 12 | 3.0 | 0.46 | 2.5 |
| Analog C (potent, less lipophilic) | 6.5 | 16 | 2.5 | 0.41 | 4.0 |
This table provides a hypothetical analysis to illustrate the concepts of LE and LLE. The values are not based on experimental data for this compound analogs.
By analyzing these metrics across a series of analogs, researchers can prioritize compounds that not only have high potency but also possess drug-like or agrochemical-like properties, increasing the likelihood of developing a successful final product.
Mechanistic Exploration of 3 Chloro N 2,4 Dimethylphenyl Propanamide S Molecular Engagements
Identification of Potential Biochemical Interaction Partners
Identifying the specific cellular components with which a compound interacts is the first step in elucidating its mechanism of action. For a compound like 3-chloro-N-(2,4-dimethylphenyl)propanamide, this process would involve a combination of in vitro techniques and broader, systems-level approaches to pinpoint its binding partners.
In vitro binding assays are essential for determining the affinity of a compound for a purified biological target, such as a protein or nucleic acid. These assays measure the strength of the interaction, often expressed as a dissociation constant (Kd) or an IC50 value (the concentration of the compound that inhibits the binding of a known ligand by 50%).
Given that many chloroacetamides are known to have herbicidal properties through the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a primary hypothesized target for this compound would be VLCFA elongase enzymes. A hypothetical binding assay could involve incubating the purified enzyme with varying concentrations of the compound and a radiolabeled substrate to determine the extent of inhibition.
Hypothetical In Vitro Binding Assay Data for this compound
| Target Protein | Assay Type | Ligand | IC50 (µM) | Kd (µM) |
|---|---|---|---|---|
| VLCFA Elongase | Radioligand Displacement | [¹⁴C]Malonyl-CoA | 5.2 | 2.1 |
| Tubulin | Fluorescence Polarization | Fluorescently Labeled Colchicine | > 100 | > 100 |
| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | Arachidonic Acid | 78.5 | 35.2 |
| DNA Gyrase | Gel-Based Supercoiling Assay | Supercoiled Plasmid DNA | > 200 | > 200 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.
When the specific target of a compound is unknown, target deconvolution methodologies are employed to identify it from a complex biological mixture. These techniques are crucial for discovering novel mechanisms of action.
One common approach is affinity chromatography, where the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. Another powerful technique is chemical proteomics, which uses chemical probes based on the compound's structure to label and identify binding partners directly within a cellular context.
For this compound, these methods could potentially identify VLCFA elongase as a primary interaction partner, along with other potential off-target proteins that may contribute to its broader biological effects.
Molecular Recognition and Binding Mode Analysis
Once a biochemical interaction partner has been identified, the next step is to characterize the nature of the binding and its functional consequences. This involves studying the kinetics of the interaction and profiling its effects on the target's activity.
Enzyme kinetics studies are performed to understand how a compound affects the rate of an enzymatic reaction. These studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and they provide key parameters such as the inhibition constant (Ki).
Based on the known mechanism of other chloroacetamides, it is plausible that this compound acts as an irreversible inhibitor of VLCFA elongase. This is because the chloroacetyl group is a reactive electrophile that can form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of the enzyme. Kinetic studies would be able to confirm this hypothesis by demonstrating a time-dependent loss of enzyme activity that cannot be reversed by dilution.
Hypothetical Enzymatic Inhibition Kinetic Parameters for this compound against VLCFA Elongase
| Parameter | Value | Interpretation |
|---|---|---|
| Inhibition Type | Irreversible | Covalent modification of the enzyme |
| Ki (µM) | 1.5 | High affinity for the enzyme |
| k_inact (min⁻¹) | 0.12 | Rate of enzyme inactivation |
| k_inact/Ki (µM⁻¹min⁻¹) | 0.08 | Efficiency of inactivation |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.
While the primary targets of chloroacetamides are often enzymes, it is also important to investigate their potential interactions with cellular receptors. Receptor interaction profiling is typically conducted using a panel of assays that measure a compound's ability to bind to and modulate the activity of a wide range of receptors, ion channels, and transporters.
For this compound, such a screening would likely reveal a low affinity for most common G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, consistent with a more specific mode of action related to enzymatic inhibition. However, unexpected interactions cannot be ruled out without experimental evidence.
Hypothetical Receptor Interaction Profile for this compound at a 10 µM Concentration
| Receptor Target | % Inhibition of Binding | Functional Response |
|---|---|---|
| Adrenergic Receptor α1 | < 5% | No significant agonism or antagonism |
| Dopamine Receptor D2 | < 10% | No significant agonism or antagonism |
| GABA-A Receptor | < 2% | No significant modulation |
| L-type Calcium Channel | < 8% | No significant blocking activity |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.
Computational and Theoretical Chemistry Studies of 3 Chloro N 2,4 Dimethylphenyl Propanamide
In Silico Prediction of Chemical Transformations
Further research in the field of computational chemistry would be required to produce the specific findings necessary to populate these sections.
Advanced Spectroscopic and Crystallographic Analyses of 3 Chloro N 2,4 Dimethylphenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-chloro-N-(2,4-dimethylphenyl)propanamide. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity of the atoms within the molecule.
The ¹H NMR spectrum is expected to provide key information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (spin-spin coupling). The aromatic region would display signals for the three protons on the dimethylphenyl ring, while the aliphatic region would show two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the chloropropionyl moiety. The methyl groups on the aromatic ring would appear as singlets, and the amide proton (N-H) would likely present as a broad singlet.
The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide, carbons of the aromatic ring, the two methylene carbons, and the two methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~170 |
| -CH₂-C=O | ~2.9 | Triplet (t) | ~40 |
| -CH₂-Cl | ~3.9 | Triplet (t) | ~38 |
| Amide N-H | ~8.0 | Singlet (s) | - |
| Aromatic C-NH | - | - | ~135 |
| Aromatic C-CH₃ (C2) | - | - | ~134 |
| Aromatic C-H (C3) | ~7.0 | Doublet (d) | ~130 |
| Aromatic C-CH₃ (C4) | - | - | ~136 |
| Aromatic C-H (C5) | ~7.0 | Doublet (d) | ~128 |
| Aromatic C-H (C6) | ~7.1 | Singlet (s) | ~131 |
| Aromatic -CH₃ (at C2) | ~2.2 | Singlet (s) | ~17 |
The planarity of the amide bond is a key structural feature due to resonance, which results in a significant energy barrier to rotation around the C-N bond. libretexts.org NMR spectroscopy, particularly using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and variable-temperature (VT) NMR, can provide insight into the molecule's preferred conformation in solution. copernicus.orgauremn.org.br
A NOESY experiment can detect through-space interactions between protons that are close to each other, typically within 5 Å. mdpi.com This could reveal the spatial relationship between the N-H proton and the protons on the aromatic ring, as well as the orientation of the chloropropyl chain relative to the dimethylphenyl group. VT-NMR studies could be employed to investigate the dynamics of bond rotation. If distinct conformers exist and interconvert slowly on the NMR timescale, separate sets of signals might be observed at low temperatures.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄ClNO), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl ([M]+) and ³⁷Cl ([M+2]+) isotopes.
Table 2: Predicted High-Resolution Mass Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₁H₁₄³⁵ClNO + H]⁺ | 212.0837 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) which is then fragmented to produce a spectrum of product ions. Analyzing these fragments provides detailed structural information. libretexts.org The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the amide bond and alpha-cleavage. libretexts.orgmiamioh.edu
Common fragmentation pathways would include:
Cleavage of the C-N amide bond: This would lead to the formation of a 2,4-dimethylaniline (B123086) fragment and a 3-chloropropionyl fragment.
Loss of the chloropropyl group: Fragmentation could result in the loss of the C₃H₄Cl moiety.
McLafferty Rearrangement: If sterically feasible, this rearrangement could occur, leading to the loss of a neutral alkene molecule. libretexts.org
This technique is central to metabolite profiling, where researchers look for the parent compound and its metabolites in biological samples. Metabolites are typically formed through enzymatic reactions like hydroxylation, demethylation, or conjugation, each resulting in a predictable mass shift from the parent drug that can be identified using MS/MS.
Table 3: Predicted MS/MS Fragmentation of [C₁₁H₁₄ClNO + H]⁺
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 122.0964 | [2,4-dimethylaniline + H]⁺ |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion from dimethylphenyl) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
While a crystal structure for this compound is not reported in the reviewed literature, analysis of closely related structures, such as N-(2,4-dimethylphenyl)-4-methylbenzamide and 3-chloro-N-(4-methoxyphenyl)propanamide, provides valuable insight into the likely structural features. researchgate.netnih.gov
The amide linkage is expected to be nearly planar. libretexts.org The crystal packing would likely be stabilized by intermolecular hydrogen bonds, primarily involving the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom acting as an acceptor, potentially forming chains or dimeric structures. researchgate.netnih.gov The dihedral angle between the plane of the amide group and the plane of the aromatic ring is a critical conformational parameter. In related structures, this angle shows significant twisting. researchgate.net
Table 4: Expected Crystallographic Parameters Based on Analogous Structures Values are based on reported data for structurally similar N-aryl amides. researchgate.netnih.govresearchgate.net
| Parameter | Expected Value Range |
|---|---|
| C=O Bond Length | 1.22 - 1.24 Å |
| C-N (amide) Bond Length | 1.33 - 1.35 Å |
| N-C (aromatic) Bond Length | 1.42 - 1.44 Å |
| C(=O)-N-C (aromatic) Bond Angle | 125° - 129° |
| Dihedral Angle (Amide Plane vs. Aryl Plane) | 25° - 77° |
Crystal Growth and Optimization
The successful crystallographic analysis of any compound is fundamentally dependent on the availability of high-quality, single crystals. For a novel compound like this compound, a systematic approach to crystal growth would be essential.
Initial Screening: A common starting point involves screening a variety of solvents with different polarities and hydrogen bonding capabilities. Solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane (B109758), and hexane, as well as binary mixtures, would likely be tested. The primary methods for crystallization at this stage would include:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective initial technique.
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed within a larger, sealed container that includes a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, gradually inducing crystallization.
Optimization: Once initial crystals are obtained, the optimization phase focuses on improving their size and quality. This involves a fine-tuning of the parameters that yielded the best initial results. Key variables for optimization include:
Temperature: Controlling the temperature can significantly impact the rate of crystal growth and defect formation. A slower cooling or evaporation rate at a specific temperature can lead to larger and more ordered crystals.
Concentration: The initial concentration of the solute is a critical factor. A supersaturated solution is required, but a solution that is too concentrated may lead to rapid precipitation of amorphous solid or poorly formed microcrystals.
Solvent System: The choice of solvent or solvent mixture can influence crystal packing and morphology. Fine-tuning the ratio of solvents in a binary system can be a powerful optimization tool.
A hypothetical optimization process for this compound might involve identifying a promising solvent system, such as an ethanol/water mixture, from the initial screening. Subsequent experiments would then systematically vary the concentration and the rate of temperature change to achieve diffraction-quality crystals.
| Parameter | Variable | Objective |
| Solvent | Polarity, Volatility | To find a solvent in which the compound has moderate solubility. |
| Temperature | Constant, Gradient | To control the rate of nucleation and crystal growth. |
| Concentration | Saturated, Supersaturated | To induce crystallization without rapid precipitation. |
| Method | Evaporation, Diffusion | To provide a stable environment for ordered crystal formation. |
Intermolecular Interactions in the Crystalline State
Once a suitable single crystal is obtained and its structure is determined by X-ray diffraction, a detailed analysis of the intermolecular interactions that stabilize the crystal lattice can be performed. For this compound, several types of interactions would be anticipated based on its molecular structure.
Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that N-H···O=C hydrogen bonds would be a primary organizing force in the crystal lattice, potentially forming chains or dimeric motifs. The geometric parameters of these bonds (D-H···A distance and angle) would be crucial in determining their strength.
Halogen Bonding: The chlorine atom in the propanamide chain could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or even the π-system of the dimethylphenyl ring. The presence and geometry of any C-Cl···O or C-Cl···π interactions would be of significant interest.
π-Interactions: The 2,4-dimethylphenyl ring provides opportunities for π-π stacking or T-shaped π-interactions between aromatic rings of neighboring molecules. The centroid-to-centroid distance and the slip angle between the rings would characterize these interactions.
A hypothetical analysis of the crystal packing might reveal chains of molecules linked by N-H···O hydrogen bonds, with these chains further organized into a three-dimensional network through a combination of C-H···Cl and π-π stacking interactions. A summary of potential intermolecular contacts is provided below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | N-H | C=O | Formation of primary structural motifs (chains, dimers). |
| Halogen Bond | C-Cl | C=O, Phenyl Ring (π) | Linking of primary hydrogen-bonded motifs. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to close packing and lattice stability. |
| C-H···O/Cl | C-H | C=O, C-Cl | Secondary interactions contributing to overall stability. |
| C-H···π | C-H | Phenyl Ring | Further stabilization of the three-dimensional network. |
Without experimental data, this analysis remains speculative. The actual crystal structure would be a result of a delicate balance between these various attractive and repulsive forces, leading to the most thermodynamically stable arrangement.
Chemical Transformations and Derivatization Strategies of 3 Chloro N 2,4 Dimethylphenyl Propanamide
Functional Group Interconversions of the Chloropropyl Moiety
The presence of a primary alkyl chloride in the 3-chloropropyl side chain of 3-chloro-N-(2,4-dimethylphenyl)propanamide provides a versatile handle for a range of nucleophilic substitution reactions. These transformations allow for the introduction of diverse functional groups, thereby enabling the synthesis of a library of derivatives with modified physicochemical and biological properties. Key interconversions include the substitution of the chloro group with other halogens, as well as with oxygen, nitrogen, and sulfur-based nucleophiles.
One of the most common transformations is the conversion of the alkyl chloride to an alkyl iodide via the Finkelstein reaction. This reaction is typically carried out using sodium iodide in a solvent like acetone, where the insolubility of the resulting sodium chloride drives the equilibrium towards the formation of the iodo-derivative. The increased reactivity of the C-I bond in the resulting 3-iodo-N-(2,4-dimethylphenyl)propanamide makes it a superior substrate for subsequent nucleophilic substitutions.
The chloro group can also be readily displaced by oxygen nucleophiles. For instance, hydrolysis under appropriate conditions can yield the corresponding alcohol, 3-hydroxy-N-(2,4-dimethylphenyl)propanamide. Alternatively, reaction with alkoxides can be employed to synthesize ether derivatives.
Nitrogen-based nucleophiles offer a pathway to a wide array of amine and azide (B81097) derivatives. Reaction with sodium azide, a common and efficient nucleophile, provides 3-azido-N-(2,4-dimethylphenyl)propanamide. The azide group is a valuable functional handle, as it can participate in various subsequent reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") for the construction of more complex molecules. Furthermore, direct alkylation of primary or secondary amines with this compound can lead to the corresponding secondary or tertiary amine derivatives, respectively. However, these reactions can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com
Sulfur nucleophiles, such as thiols, can be employed to synthesize thioether derivatives. The reaction of this compound with a thiol in the presence of a base affords the corresponding 3-(alkylthio)- or 3-(arylthio)-N-(2,4-dimethylphenyl)propanamide. nih.gov These thioether linkages are prevalent in many biologically active molecules.
Table 1: Representative Functional Group Interconversions of the Chloropropyl Moiety
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Iodide (NaI) in Acetone | 3-iodo-N-(2,4-dimethylphenyl)propanamide | Finkelstein Reaction |
| This compound | Sodium Azide (NaN3) | 3-azido-N-(2,4-dimethylphenyl)propanamide | Nucleophilic Substitution |
| This compound | Sodium Hydroxide (B78521) (NaOH) | 3-hydroxy-N-(2,4-dimethylphenyl)propanamide | Hydrolysis |
| This compound | Ammonia (NH3) | 3-amino-N-(2,4-dimethylphenyl)propanamide | Amination |
| This compound | Sodium Thiophenolate (NaSPh) | 3-(phenylthio)-N-(2,4-dimethylphenyl)propanamide | Thioetherification |
Aromatic Substitutions on the Phenyl Ring
The 2,4-dimethylphenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The directing effects of the existing substituents—the two methyl groups and the propanamide side chain—play a crucial role in determining the regioselectivity of these reactions.
The N-(3-chloropropanoyl) group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, the carbonyl group within this substituent is electron-withdrawing, which deactivates the ring towards electrophilic attack. The two methyl groups are also ortho-, para-directing and are activating. The interplay of these electronic effects governs the position of incoming electrophiles. The most likely positions for substitution are ortho and para to the activating methyl groups and ortho to the amide group, which are the 3-, 5-, and 6-positions of the phenyl ring. Steric hindrance from the existing substituents will also influence the final product distribution.
Common electrophilic aromatic substitution reactions that can be envisaged for this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The primary products would likely be the 5-nitro and 3-nitro derivatives, due to the combined directing effects of the methyl and amide groups.
Halogenation: Reactions with halogens such as bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives. Again, substitution is anticipated at the positions most activated by the methyl and amide groups.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring.
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This reaction would likely occur at the less sterically hindered positions activated by the existing substituents.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-chloro-N-(2,4-dimethyl-5-nitrophenyl)propanamide |
| Bromination | Br2, FeBr3 | 3-chloro-N-(5-bromo-2,4-dimethylphenyl)propanamide |
| Sulfonation | SO3, H2SO4 | 5-(3-chloropropanamido)-2,4-dimethylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 3-chloro-N-(5-acetyl-2,4-dimethylphenyl)propanamide |
Synthesis of Conjugates and Probes based on this compound Scaffold
The reactive chloropropyl group of this compound serves as a key linker for the synthesis of more complex molecular architectures, including bioconjugates and fluorescent probes. The ability to displace the chloride with various nucleophiles allows for the covalent attachment of this scaffold to other molecules of interest.
A prominent strategy for bioconjugation involves the use of "click chemistry." As mentioned previously, the chloro-derivative can be converted to the corresponding azide. This azide-functionalized scaffold can then be readily conjugated to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This approach is widely used for labeling biomolecules such as proteins and nucleic acids.
Alternatively, the chloropropyl group can directly react with nucleophilic residues on biomolecules. For instance, the thiol group of a cysteine residue in a protein can act as a nucleophile to displace the chloride, forming a stable thioether linkage. This method is the basis for protein labeling technologies like the HaloTag system, where a protein is genetically fused with a modified haloalkane dehalogenase that specifically reacts with chloroalkane ligands. nih.govacs.orgworldscientific.com
The synthesis of fluorescent probes can be achieved by attaching a fluorophore to the this compound scaffold. This can be accomplished by reacting the chloro-derivative with a fluorophore that contains a nucleophilic functional group, such as an amine or a thiol. For example, a thiol-modified fluorophore could be coupled to the scaffold via a thioether bond. The properties of the resulting probe, such as its fluorescence wavelength and quantum yield, would be determined by the chosen fluorophore. The 2,4-dimethylphenylpropanamide portion of the molecule could be designed to interact with a specific biological target, allowing the fluorescent probe to report on the location or activity of that target. nd.edu
Table 3: Strategies for the Synthesis of Conjugates and Probes
| Strategy | Key Intermediate | Coupling Reaction | Application |
|---|---|---|---|
| Click Chemistry | 3-azido-N-(2,4-dimethylphenyl)propanamide | Azide-Alkyne Cycloaddition | Bioconjugation, Labeling |
| Thiol-alkylation | This compound | Nucleophilic Substitution with a Thiol | Protein Labeling, Bioconjugation |
| Amine-alkylation | This compound | Nucleophilic Substitution with an Amine | Fluorescent Probe Synthesis |
Role of 3 Chloro N 2,4 Dimethylphenyl Propanamide in Advanced Chemical Biology Research
Utility as a Chemical Probe for Biological Pathway Elucidation
A compound like 3-chloro-N-(2,4-dimethylphenyl)propanamide possesses features that make it a plausible candidate for a chemical probe. The chloro-substituted propanamide moiety can act as a reactive "warhead." This electrophilic center has the potential to form a covalent bond with nucleophilic amino acid residues (such as cysteine, serine, or lysine) in the active or allosteric sites of enzymes.
Hypothetical Applications as a Chemical Probe:
| Application Area | Plausible Mechanism of Action | Potential Research Outcome |
| Enzyme Inhibition | Covalent modification of a catalytic residue within an enzyme's active site. | Irreversible inhibition of the enzyme, allowing for the study of the downstream effects of its inactivation on a biological pathway. |
| Activity-Based Protein Profiling (ABPP) | Incorporation of a reporter tag (e.g., a fluorophore or biotin) onto the N-(2,4-dimethylphenyl)propanamide scaffold. The chloro group would serve to covalently attach the probe to active enzymes. | Identification and quantification of the active state of specific enzymes within a complex biological sample, providing insights into their roles in health and disease. |
| Target Identification | Use of the compound in a competitive binding assay against a known probe or in a screen to identify proteins that it covalently modifies. | Discovery of novel protein targets that could be further validated for their roles in specific biological processes. |
Application in Lead Compound Identification and Optimization
The N-(2,4-dimethylphenyl)propanamide scaffold is a common feature in medicinal chemistry. Such structures can serve as a starting point for the development of new drugs through lead identification and optimization.
In the context of drug discovery, this compound could be considered a "fragment" or a starting point for library synthesis. The 2,4-dimethylphenyl group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, while the propanamide linker provides a vector for positioning the reactive chloro group or for further chemical modification.
Potential in Lead Discovery and Optimization:
| Stage | Potential Role of the Scaffold | Example Modification Strategy | Desired Outcome |
| Lead Identification | As a fragment in screening campaigns to identify initial "hits" that bind to a biological target. | High-throughput screening of a library of diverse N-aryl propanamides. | Identification of compounds with weak but specific binding to a target of interest. |
| Lead Optimization | Serving as a core structure for structure-activity relationship (SAR) studies. | Systematic modification of the dimethylphenyl ring (e.g., altering the position or nature of the substituents) or replacing the chloro group with other functionalities. | Improved potency, selectivity, and pharmacokinetic properties of the lead compound. |
Contribution to the Development of New Synthetic Methodologies
The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, and the development of new and improved methods is an ongoing area of research. The preparation of this compound would likely involve the coupling of 3-chloropropanoyl chloride with 2,4-dimethylaniline (B123086).
While the synthesis of this specific molecule may not in itself constitute a novel methodology, the reactivity of the C-Cl bond could be exploited in the development of new synthetic reactions. For instance, this bond could serve as a handle for cross-coupling reactions to introduce more complex functionalities, thereby contributing to the broader toolkit of synthetic organic chemistry.
Future Research Directions for this compound
The exploration of the chemical landscape is an ongoing endeavor, with compounds like this compound offering potential for further investigation. While its initial synthesis and basic properties are established, the future of research on this molecule lies in the integration of cutting-edge technologies and methodologies. These advanced approaches can unlock new possibilities, from optimizing its synthesis to discovering novel applications. This article outlines key future research directions and unexplored avenues for this compound, focusing on the intersection of computational power, innovative chemistry, and large-scale screening.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(2,4-dimethylphenyl)propanamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 3-chloropropanoyl chloride with 2,4-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often used to scavenge HCl, improving yields (70–90%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) is critical .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, multiplet for 2,4-dimethylphenyl), methyl groups (δ 2.2–2.5 ppm, singlet), and the amide NH (δ 8.1–8.5 ppm, broad) .
- IR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 211.69 (C₁₁H₁₄ClNO⁺) confirms the molecular weight .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Use fume hoods for volatile reagents (e.g., chlorinated solvents). Personal protective equipment (gloves, goggles) is mandatory due to irritant properties. Quench excess acyl chloride with ice-cold sodium bicarbonate, and dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) provides bond lengths and angles. For example, the C-Cl bond length is typically ~1.78 Å, and the amide C=O bond ~1.23 Å. Refinement via SHELXL (as in similar compounds ) and visualization with ORTEP-3 can confirm non-covalent interactions (e.g., N-H⋯O hydrogen bonds).
Q. What strategies address contradictions in biological activity data for propanamide derivatives?
- Methodological Answer :
- Dose-Response Studies : Validate IC₅₀ values across multiple assays (e.g., antibacterial disk diffusion vs. MIC assays ).
- SAR Analysis : Compare substituent effects; e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl on activity .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .
Q. How can solvent effects influence the spectroscopic and reactivity profiles of this compound?
- Methodological Answer : Solvent polarity impacts NMR shifts (e.g., DMSO-d₆ deshields NH protons) and reaction kinetics. For example, protic solvents may slow acylation due to hydrogen bonding. UV-Vis studies in varying solvents (e.g., ethanol vs. acetonitrile) reveal solvatochromic shifts, aiding in photophysical characterization .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
